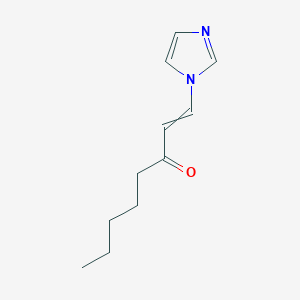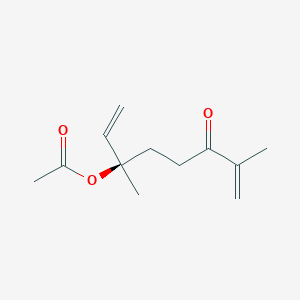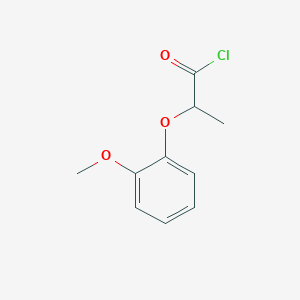
2-(2-Methoxyphenoxy)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)propanoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a methoxyphenoxy group attached to a propanoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Methoxyphenoxy)propanoyl chloride can be synthesized through the reaction of 2-(2-methoxyphenoxy)propanoic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically involves refluxing the acid with the chlorinating agent under anhydrous conditions to yield the desired acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenoxy)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the acyl group into aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Friedel-Crafts Acylation: Reagents include aromatic compounds and a Lewis acid catalyst. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the reaction with water.
Applications De Recherche Scientifique
2-(2-Methoxyphenoxy)propanoyl chloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-(2-methoxyphenoxy)propanoyl group into target molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenoxy)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoyl Chloride: A simpler acyl chloride with similar reactivity but lacks the methoxyphenoxy group.
Benzoyl Chloride: Another acyl chloride with a benzene ring instead of the methoxyphenoxy group.
Acetyl Chloride: A smaller acyl chloride with a methyl group instead of the propanoyl group.
Uniqueness
2-(2-Methoxyphenoxy)propanoyl chloride is unique due to the presence of the methoxyphenoxy group, which can impart specific electronic and steric effects on the reactivity and properties of the compound. This makes it a valuable reagent in organic synthesis and research applications where such effects are desired.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMRICQPQLUQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675455 |
Source


|
| Record name | 2-(2-Methoxyphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63858-15-1 |
Source


|
| Record name | 2-(2-Methoxyphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
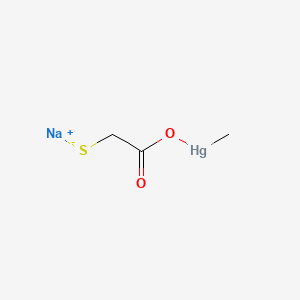
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)

![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)
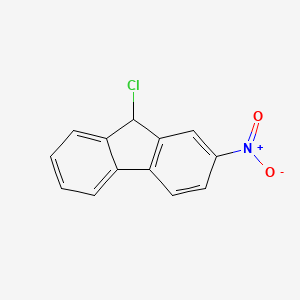
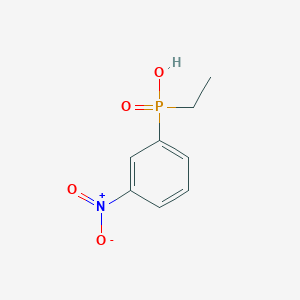
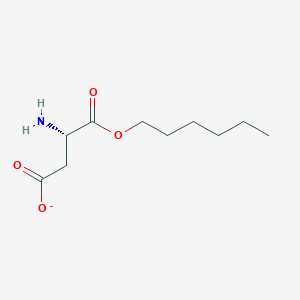
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

